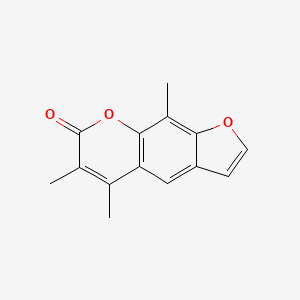
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- is a complex organic compound with a unique structure that includes a furobenzopyran ring system
Vorbereitungsmethoden
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the furobenzopyran core, followed by the introduction of methyl groups at the 5, 6, and 9 positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, where reagents like halogens or nitrating agents can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- can be compared with other similar compounds such as:
Bergapten (7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-): Known for its use in phototherapy for skin disorders.
Heraclenin (7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-): Studied for its potential anti-inflammatory properties.
Isopimpinellin (7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-): Known for its presence in certain plants and potential health benefits.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15912-93-3 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
5,6,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-8(2)14(15)17-13-9(3)12-10(4-5-16-12)6-11(7)13/h4-6H,1-3H3 |
InChI-Schlüssel |
OBBNHWAIDHAZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=C3C=COC3=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


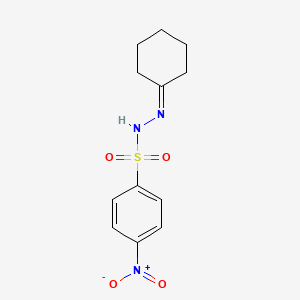
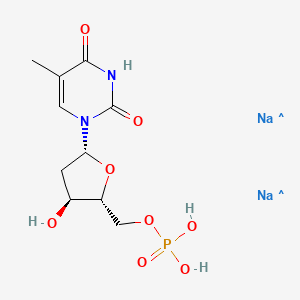
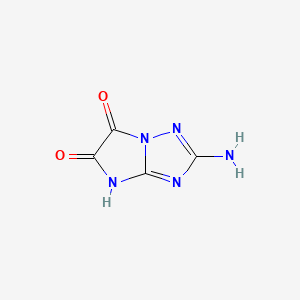

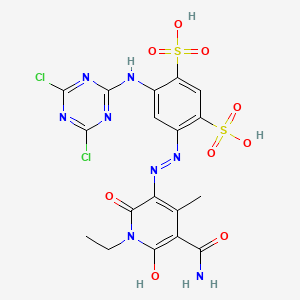
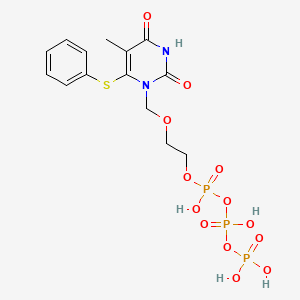

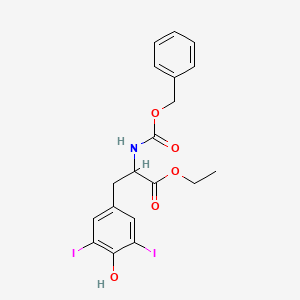
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
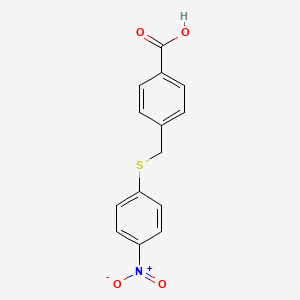

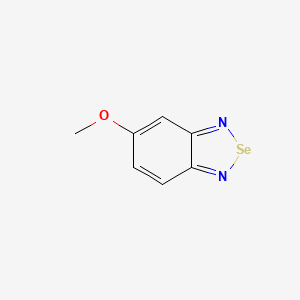
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)

